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molecular formula C7H10N4O B3058860 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine CAS No. 92238-49-8

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine

Cat. No. B3058860
M. Wt: 166.18 g/mol
InChI Key: CIPMQUDTRNJWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515626

Procedure details

To a solution of 10.8 g of sodium methylate in 50 ml of methanol are added 28.9 g of 2-amino-4-(3-chloropropyl)-6-trichloromethyl-1,3,5-triazine, and the mixture is stirred at 60° C. for 80 minutes. The formed suspension is filtered under suction, diluted with 250 ml of water, and extracted 3 times with 200 ml of ethylene chloride each time. The organic phases are dried, filtered, and concentrated by evaporation. The oil which remains is purified through a silica gel column, the eluant used being methylene chloride/ether (3:1). The eluant is evaporated off to leave 2.1 g of the title product, which is recrystallised from ether/chloroform, m.p. 158°-159° C.
Name
sodium methylate
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
2-amino-4-(3-chloropropyl)-6-trichloromethyl-1,3,5-triazine
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:10]=[C:9]([CH2:11][CH2:12][CH2:13]Cl)[N:8]=[C:7](C(Cl)(Cl)Cl)[N:6]=1>CO>[CH:11]1([C:9]2[N:10]=[C:5]([NH2:4])[N:6]=[C:7]([O:2][CH3:1])[N:8]=2)[CH2:13][CH2:12]1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
2-amino-4-(3-chloropropyl)-6-trichloromethyl-1,3,5-triazine
Quantity
28.9 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)CCCCl)C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed suspension is filtered under suction
ADDITION
Type
ADDITION
Details
diluted with 250 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 200 ml of ethylene chloride each time
CUSTOM
Type
CUSTOM
Details
The organic phases are dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The oil which remains is purified through a silica gel column
CUSTOM
Type
CUSTOM
Details
The eluant is evaporated off

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C1(CC1)C1=NC(=NC(=N1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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